molecular formula C11H12N2O2 B2547614 1-[(3-methoxybenzyl)oxy]-1H-imidazole CAS No. 320424-34-8

1-[(3-methoxybenzyl)oxy]-1H-imidazole

Cat. No. B2547614
CAS RN: 320424-34-8
M. Wt: 204.229
InChI Key: ORDBQQCFQUGFGR-UHFFFAOYSA-N
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Description

“1-[(3-methoxybenzyl)oxy]-1H-imidazole” is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of imidazole, a heterocyclic compound that plays an important role in various biological processes .


Synthesis Analysis

The synthesis of imidazole derivatives, including “1-[(3-methoxybenzyl)oxy]-1H-imidazole”, often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The molecular structure of “1-[(3-methoxybenzyl)oxy]-1H-imidazole” consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, attached to a methoxybenzyl group .


Chemical Reactions Analysis

Imidazole and its derivatives, including “1-[(3-methoxybenzyl)oxy]-1H-imidazole”, can undergo various chemical reactions. These reactions often involve the nitrogen atoms in the imidazole ring or the functional groups attached to the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(3-methoxybenzyl)oxy]-1H-imidazole” include its molecular formula (C11H12N2O2) and its molecular weight (204.23 g/mol) .

Scientific Research Applications

Organic Synthesis

1-[(3-methoxybenzyl)oxy]-1H-imidazole: serves as a valuable building block in organic synthesis. Researchers utilize it to construct more complex molecules due to its functional groups and reactivity. The aldehyde functional groups (H–C=O, C=O, and C–C) in this compound play a crucial role in these synthetic pathways .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura cross-coupling reaction is widely used for carbon–carbon bond formation. Researchers employ boron reagents in this process, and 1-[(3-methoxybenzyl)oxy]-1H-imidazole could be a potential boron-containing substrate . Investigating its compatibility with different coupling partners is essential.

Future Directions

The future directions for the study and application of “1-[(3-methoxybenzyl)oxy]-1H-imidazole” and other imidazole derivatives are promising. They are being explored in various fields, including medicinal chemistry, due to their unique chemical complexity and versatility .

properties

IUPAC Name

1-[(3-methoxyphenyl)methoxy]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-11-4-2-3-10(7-11)8-15-13-6-5-12-9-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDBQQCFQUGFGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CON2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-methoxybenzyl)oxy]-1H-imidazole

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